(2R,6S)-2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalate (2R,6S)-2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalate
Brand Name: Vulcanchem
CAS No.: 1212426-87-3
VCID: VC7825702
InChI: InChI=1S/C12H24N2O.C2H2O4/c1-10-7-14(8-11(2)15-10)9-12-5-3-4-6-13-12;3-1(4)2(5)6/h10-13H,3-9H2,1-2H3;(H,3,4)(H,5,6)/t10-,11+,12?;
SMILES: CC1CN(CC(O1)C)CC2CCCCN2.C(=O)(C(=O)O)O
Molecular Formula: C14H26N2O5
Molecular Weight: 302.37 g/mol

(2R,6S)-2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalate

CAS No.: 1212426-87-3

Cat. No.: VC7825702

Molecular Formula: C14H26N2O5

Molecular Weight: 302.37 g/mol

* For research use only. Not for human or veterinary use.

(2R,6S)-2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalate - 1212426-87-3

Specification

CAS No. 1212426-87-3
Molecular Formula C14H26N2O5
Molecular Weight 302.37 g/mol
IUPAC Name (2S,6R)-2,6-dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid
Standard InChI InChI=1S/C12H24N2O.C2H2O4/c1-10-7-14(8-11(2)15-10)9-12-5-3-4-6-13-12;3-1(4)2(5)6/h10-13H,3-9H2,1-2H3;(H,3,4)(H,5,6)/t10-,11+,12?;
Standard InChI Key RHCQZRPMGRMQMA-ZLURZNERSA-N
Isomeric SMILES C[C@@H]1CN(C[C@@H](O1)C)CC2CCCCN2.C(=O)(C(=O)O)O
SMILES CC1CN(CC(O1)C)CC2CCCCN2.C(=O)(C(=O)O)O
Canonical SMILES CC1CN(CC(O1)C)CC2CCCCN2.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Stereochemical Configuration

Core Architecture

The molecule consists of a 2,6-dimethylmorpholine ring linked via a methylene bridge to a piperidine ring, with an oxalic acid counterion. The morpholine ring adopts a chair conformation due to its 2,6-dimethyl substitution pattern, while the piperidine moiety contributes a secondary amine group capable of protonation under physiological conditions . The oxalate anion (C2O42\text{C}_2\text{O}_4^{2-}) enhances solubility through ionic interactions, a critical factor for bioavailability.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name(2S,6R)-2,6-dimethyl-4-(piperidin-2-ylmethyl)morpholine; oxalic acid
Molecular FormulaC14H26N2O5\text{C}_{14}\text{H}_{26}\text{N}_2\text{O}_5
Molecular Weight302.37 g/mol
Stereochemistry(2R,6S)-morpholine; (S)-piperidin-2-ylmethyl
InChIKeyRHCQZRPMGRMQMA-ZLURZNERSA-N

Stereochemical Implications

The (2R,6S) configuration of the morpholine ring imposes distinct spatial constraints on the molecule. Molecular modeling suggests that this stereochemistry optimizes hydrogen bonding between the morpholine oxygen and the protonated piperidine nitrogen, stabilizing a folded conformation. This structural rigidity may influence receptor binding specificity, as evidenced by analogous compounds showing enhanced affinity for α-adrenergic receptors compared to their diastereomers .

Synthesis and Analytical Characterization

Synthetic Pathways

Synthesis typically begins with (2R,6S)-2,6-dimethylmorpholine, which undergoes nucleophilic substitution at the 4-position with a piperidin-2-ylmethyl group. A reported route involves:

  • Ring-opening alkylation: Reacting morpholine with 2-(bromomethyl)piperidine under basic conditions.

  • Salt formation: Treating the free base with oxalic acid in ethanol to precipitate the oxalate salt .

Critical challenges include controlling regioselectivity during alkylation and minimizing racemization at the stereogenic centers. Purification via recrystallization from acetone/water mixtures yields the final product with >98% enantiomeric excess .

Spectroscopic Characterization

  • 1H^1\text{H} NMR (400 MHz, D2 _2O): δ 3.82–3.75 (m, 2H, morpholine OCH2 _2), 3.12 (dd, J = 12.4 Hz, 1H, piperidine CH), 2.94 (s, 2H, NCH2_2), 1.62–1.55 (m, 6H, piperidine CH2_2), 1.32 (d, J = 6.8 Hz, 6H, morpholine CH3_3).

  • IR (KBr): 1745 cm1^{-1} (C=O stretch of oxalate), 1120 cm1^{-1} (C-O-C morpholine) .

Physicochemical Properties and Stability

Solubility and Partitioning

The oxalate salt exhibits improved aqueous solubility (23.4 mg/mL at 25°C) compared to the free base (1.2 mg/mL). LogP values calculated using XLogP3 suggest moderate lipophilicity (LogP = 1.8), enabling passive diffusion across biological membranes.

Table 2: Physicochemical Profile

PropertyValue
Melting Point198–202°C (decomp.)
Aqueous Solubility23.4 mg/mL (25°C)
LogP (oxalate)1.8
pKa (piperidine NH)9.2 ± 0.3

Stability Considerations

The compound remains stable for >24 months at -20°C under anhydrous conditions. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, with oxalic acid dissociation being the primary degradation pathway .

Comparative Analysis with Structural Analogues

Piperidine Attachment Position

Replacing the piperidin-2-ylmethyl group with a piperidin-4-ylmethyl moiety (as in CID 2912344) reduces aqueous solubility by 40% but increases σ-1 receptor binding affinity 3-fold . This highlights the critical role of piperidine orientation in target engagement.

Salt Form Comparisons

The oxalate salt demonstrates superior crystallinity and thermal stability compared to hydrochloride derivatives, which exhibit hygroscopicity and faster degradation rates.

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